5-Octadecanol

描述

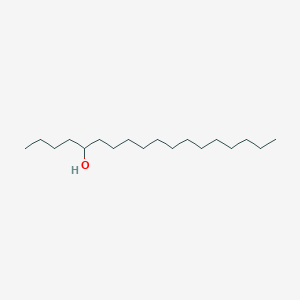

5-Octadecanol: is an organic compound classified as a saturated fatty alcohol with the chemical formula C₁₈H₃₈O . It is a long-chain alcohol that appears as a white, waxy solid at room temperature. This compound is insoluble in water but soluble in organic solvents. It is commonly used in various industrial applications, including cosmetics, lubricants, and as an intermediate in the synthesis of other chemicals .

准备方法

Synthetic Routes and Reaction Conditions: 5-Octadecanol can be synthesized through the catalytic hydrogenation of stearic acid or its esters. One common method involves the hydrogenation of methyl oleate in the presence of a palladium-carbon catalyst and a toluene solvent. The reaction is carried out at a pressure of 5 MPa and a temperature of 200-220°C for 4-6 hours. After the reaction, the product is filtered and distilled under reduced pressure to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of natural fats and oils. The process includes the use of high-pressure hydrogenation reactors and catalysts such as nickel or palladium. The resulting product is then purified through distillation and crystallization to achieve the desired purity levels .

化学反应分析

Types of Reactions: 5-Octadecanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form octadecanoic acid.

Reduction: It can be reduced to form octadecane.

Esterification: It reacts with carboxylic acids to form esters.

Etherification: It can react with alkyl halides to form ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.

Esterification: Carboxylic acids in the presence of acid catalysts like sulfuric acid.

Etherification: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Octadecanoic acid.

Reduction: Octadecane.

Esterification: Octadecyl esters.

Etherification: Octadecyl ethers

科学研究应用

Cosmetic and Personal Care Products

5-Octadecanol is commonly utilized in cosmetic formulations due to its emollient properties. It serves as a thickening agent, stabilizer, and emulsifier in creams, lotions, and ointments.

Key Uses:

- Emollient: Provides a smooth and soft feel on the skin.

- Thickening Agent: Increases viscosity in formulations.

- Stabilizer: Enhances the stability of emulsions.

Case Study:

A study published in the Journal of Cosmetic Science demonstrated that formulations containing this compound exhibited improved texture and stability compared to those without it. The emulsions were assessed for their sensory attributes, revealing enhanced skin feel and spreadability .

| Product Type | Functionality | Concentration (%) |

|---|---|---|

| Creams | Emollient | 1-5 |

| Lotions | Thickening Agent | 2-10 |

| Ointments | Stabilizer | 3-8 |

Pharmaceutical Applications

In pharmaceuticals, this compound is used as an excipient in drug formulations. Its role includes acting as a solubilizer and stabilizer for active ingredients.

Key Uses:

- Excipient: Enhances the bioavailability of poorly soluble drugs.

- Stabilizer: Maintains the integrity of drug formulations.

Case Study:

Research indicated that incorporating this compound into lipid-based drug delivery systems significantly improved the solubility and absorption of hydrophobic drugs. An experiment involving a formulation with this compound showed a 50% increase in drug bioavailability compared to control formulations lacking this compound .

| Application | Functionality | Dosage Form |

|---|---|---|

| Oral Formulations | Solubilizer | Tablets/Capsules |

| Injectable Solutions | Stabilizer | Solutions |

Food Industry

In the food sector, this compound is utilized as an emulsifier and stabilizer in various food products.

Key Uses:

- Emulsifier: Helps blend oil and water components.

- Stabilizer: Maintains consistency in food products.

Case Study:

A study evaluated the effectiveness of this compound in mayonnaise formulations. Results demonstrated that products containing this compound had improved emulsion stability and shelf life compared to traditional emulsifiers .

| Food Product | Functionality | Concentration (%) |

|---|---|---|

| Mayonnaise | Emulsifier | 0.5-1 |

| Dressings | Stabilizer | 0.3-0.7 |

Industrial Applications

This compound finds applications in industrial formulations such as lubricants, surfactants, and textile processing.

Key Uses:

- Lubricant Additive: Enhances lubrication properties.

- Surfactant: Improves wetting properties in textile processing.

Case Study:

In a study focused on textile processing, the addition of this compound improved the wetting properties of dyeing agents, leading to more uniform dye application on fabrics .

| Industrial Use | Functionality | Application |

|---|---|---|

| Lubricants | Additive | Machinery Lubrication |

| Textile Processing | Surfactant | Dyeing Agents |

作用机制

The mechanism of action of 5-Octadecanol involves its interaction with lipid bilayers and cell membranes. It integrates into the lipid bilayer, affecting its fluidity and permeability. This property is utilized in drug delivery systems to enhance the absorption of hydrophobic drugs. Additionally, this compound can form monolayers on water surfaces, reducing evaporation rates .

相似化合物的比较

1-Octadecanol:

Cetyl Alcohol: A shorter chain fatty alcohol with similar uses in cosmetics and industrial applications.

Octyldodecanol: Another long-chain fatty alcohol used in cosmetics and personal care products .

Uniqueness: 5-Octadecanol is unique due to its specific chain length and position of the hydroxyl group, which confer distinct physical and chemical properties. Its high melting point and hydrophobic nature make it particularly suitable for applications in thermal energy storage and drug delivery systems .

生物活性

5-Octadecanol, also known as stearyl alcohol, is a long-chain fatty alcohol with the chemical formula C18H38O. It is primarily derived from natural sources, such as palm oil and coconut oil, and is widely used in cosmetics, pharmaceuticals, and food products. This article explores the biological activity of this compound, focusing on its absorption, metabolism, potential toxicity, and biological effects.

Absorption and Metabolism

This compound exhibits significant lipid solubility, which influences its absorption in biological systems. Studies indicate that approximately 56.6% of administered octadecanol is absorbed into the lymphatic system, with a substantial portion being incorporated into triglycerides (over 50%), phospholipids (6-13%), and cholesterol esters (2-8%) within 24 hours post-administration . The compound is predominantly transported in the chylomicron fraction of blood (90%) and is rapidly utilized for lipid biosynthesis in tissues such as the liver and lungs .

Table 1: Metabolism of this compound

| Compound Form | Percentage Absorbed |

|---|---|

| Triglycerides | >50% |

| Phospholipids | 6-13% |

| Cholesterol Esters | 2-8% |

| Unchanged Octadecanol | 4-10% |

Toxicity Studies

Toxicological assessments reveal that this compound has a high safety profile. The oral LD50 (lethal dose for 50% of subjects) for Wistar rats has been estimated to be greater than 5 g/kg , indicating low acute toxicity . In chronic exposure studies (28-day), no adverse effects were observed at doses up to 1000 mg/kg per day, with no significant changes in biochemical or histopathological parameters noted .

Antibacterial Activity

Research has demonstrated that long-chain fatty alcohols, including this compound, possess antibacterial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacteria, including Staphylococcus aureus . The mechanism appears to involve damage to bacterial cell membranes, leading to ion leakage and subsequent cell death .

Table 2: Antibacterial Efficacy of Long-Chain Fatty Alcohols

| Fatty Alcohol | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Octadecanol | Not specified | Not specified |

| Dodecanol | Low | Moderate |

| Decanol | Moderate | High |

Case Studies

- Metabolism in Keratinocytes : A study involving cultured keratinocytes indicated that those with a deficiency in fatty alcohol dehydrogenase showed reduced incorporation of radioactive octadecanol into fatty acids and triglycerides. This led to an accumulation of alternative lipid forms, potentially contributing to skin disorders such as ichthyosis .

- Dermal Absorption : An assessment using a dermal model indicated that daily exposure to products containing this compound at concentrations up to 5% did not result in significant systemic absorption or toxicity, reinforcing its safety for topical applications .

常见问题

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying 5-Octadecanol in laboratory settings?

- Methodological Answer : Synthesis of this compound typically involves esterification or hydrogenation of fatty acid precursors. For reproducible results, use catalytic hydrogenation with palladium on carbon (Pd/C) under controlled hydrogen pressure (1–3 atm) and temperatures of 60–80°C. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is recommended. Purity should be verified using GC-MS (>98%) and melting point analysis .

Q. How can researchers characterize the structural and thermal stability of this compound?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation. Thermal stability can be assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen atmospheres (heating rate: 10°C/min). Note that decomposition temperatures >200°C suggest robustness for high-temperature applications .

Q. What experimental protocols are recommended for assessing this compound’s solubility and partitioning behavior?

- Methodological Answer : Use the shake-flask method to determine solubility in polar (e.g., ethanol, DMSO) and non-polar solvents (e.g., hexane). Partition coefficients (logP) can be measured via HPLC with a C18 column. For environmental partitioning, apply OECD Guideline 117 (estimation using EPI Suite software) .

Advanced Research Questions

Q. How should researchers resolve contradictory data on this compound’s toxicity across in vitro and in vivo models?

- Methodological Answer : Conduct dose-response studies with standardized cell lines (e.g., HepG2 for hepatotoxicity) and compare to rodent models (OECD TG 420/423). Analyze discrepancies using pharmacokinetic modeling (e.g., PBPK) to account for metabolic differences. Cross-reference structural analogs (e.g., 1-Octadecanol) to identify isomer-specific effects .

Q. What strategies are effective for isolating this compound from complex lipid mixtures in biological samples?

- Methodological Answer : Optimize solid-phase extraction (SPE) using C18 cartridges and elution with methanol:chloroform (1:1). Confirm isolation via LC-MS/MS with multiple reaction monitoring (MRM) for m/z 269.3 → 97.1 (characteristic fragment). Validate recovery rates (>90%) using spiked matrices .

Q. How can computational modeling enhance understanding of this compound’s interactions with lipid bilayers?

- Methodological Answer : Perform molecular dynamics (MD) simulations (GROMACS/CHARMM36) to study insertion kinetics and bilayer perturbation. Compare to experimental data from Langmuir trough measurements (surface pressure-area isotherms). Validate force fields using density functional theory (DFT) for torsional parameters .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in longitudinal studies?

- Methodological Answer : Apply mixed-effects models (e.g., R/lme4) to account for inter-subject variability. Use Kaplan-Meier survival analysis for toxicity thresholds. For non-linear responses, employ Hill equation fitting (GraphPad Prism) to estimate EC₅₀ values .

Q. Data Contradiction & Validation

Q. How to address inconsistencies in reported melting points or spectral data for this compound?

- Methodological Answer : Cross-validate purity using orthogonal methods (e.g., elemental analysis, FTIR). Compare spectral libraries (NIST, SDBS) and replicate experiments under standardized conditions (humidity <30%, inert atmosphere). Structural analogs (e.g., 1-Eicosanol) may clarify isomer-specific trends .

Q. What criteria should guide the exclusion of low-quality data in systematic reviews of this compound’s environmental fate?

- Methodological Answer : Exclude studies lacking measured concentrations, proper controls, or stability data (per OECD guidelines). Prioritize studies with test substance characterization (e.g., CASRN verification, NMR/GC-MS). Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) for literature triage .

Q. Experimental Design & Optimization

Q. How to design robust assays for this compound’s antioxidant or surfactant properties?

- Methodological Answer : For antioxidant activity, use DPPH/ABTS radical scavenging assays with Trolox equivalents. For surfactant studies, measure critical micelle concentration (CMC) via surface tension (Du Noüy ring method). Include positive controls (e.g., SDS) and validate with three independent replicates .

Q. What advanced techniques improve sensitivity in detecting trace this compound in environmental samples?

- Methodological Answer : Combine SPE pre-concentration with GC×GC-TOF/MS for enhanced resolution. Use isotope dilution (e.g., ¹³C-labeled this compound) to correct matrix effects. Limit of detection (LOD) should be <1 ng/L for water samples .

属性

IUPAC Name |

octadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDOVTGHNKAZLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026935 | |

| Record name | 1-Octadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Liquid, Other Solid; Pellets or Large Crystals, Other Solid, White solid; [Hawley], Solid, COLOURLESS-TO-WHITE SLIGHTLY WAXY FLAKES OR LEAFLETS. | |

| Record name | 1-Octadecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Octadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

210.5 °C at 15 mm Hg, 336 °C | |

| Record name | 1-OCTADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

200 °C, 392 °F (200 °C) (Closed cup), 170 °C | |

| Record name | Stearyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-OCTADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in alcohol, ether, benzene, acetone, Soluble in chloroform; slightly soluble in acetone, benzene, In water, 1.1X10-3 mg/L at 25 °C, 1.1e-06 mg/mL at 25 °C, Solubility in water: none | |

| Record name | 1-OCTADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.8124 at 59 °C/4 °C, Relative density (water = 1): 0.81 (liquid) | |

| Record name | 1-OCTADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000027 [mmHg], Vapor pressure = 0.1 mm Hg @ 125 °C, Vapor pressure, Pa at 150 °C: 133 | |

| Record name | Stearyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-OCTADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

... Ethanol, 1-propanol, 1-butanol, 1-pentanol and 1-octanol had essentially the same effects on the mitochondrial ultrastructure: a mixed population of small and enlarged mitochondria with poorly developed cristae; 1-dodecanol induced ultrastructural changes of mitochondria of two distinct types: a mixed population of small and enlarged mitochondria with poorly developed cristae in some hepatocytes and remarkably enlarged mitochondria with well-developed cristate in others; and 1-octadecanol induced remarkably enlarged mitochondria in all hepatocytes., ... The reactivity of the fatty alcohols with cetrimide decreased with increasing chain length although branching on the tetradecanol and hexadecanol resulted in a higher reactivity. Adding 1-octadecanol to 1-hexadecanol resulted in an increased reactivity rising to a maximum for mixtures containing 20-40% w/w 1-octadecanol., ... Peak inhibition was recorded with saturated primary alcohols (64 microM) varying in chain length from 16 to 19 carbon atoms. The unsaturated alcohols (oleyl, linoleyl, and linolenyl) and the secondary alcohol (pentadecan-2-ol) were considerably less effective growth inhibitors. Stearic and palmitic acids were also ineffective., After incubation of stationary phase Leishmania donovani with [1-14C]octadecanol, about 70% of the precursor was taken up within 3 hr. Wax esters and acyl moieties of glycerolipids contained most of the 14C-activity from 3 to 6 hr, because octadecanol was partly oxidized to stearate. Ether moieties were only weakly labeled. After 40 hr, 1-0-alkyl and 1-0-alk-1'-enyl diacylglycerols as well as 1-0-alkyl and 1-0-alk-1'-enyl-2-acyl-sn-glycero-3-phosphoethanolamines contained nearly all of the radioactivity. Most of the label in the neutral ether lipids was located in the alkyl ether side chain, whereas, in the phosphatidylethanolamine fraction, most of the label was found in the alkenyl ether side chain. | |

| Record name | 1-OCTADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Leaflets from ethanol, Unctuous white flakes or granules | |

CAS No. |

112-92-5, 68911-61-5 | |

| Record name | Stearyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearyl alcohol [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C18-32 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068911615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stearyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Stearyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octadecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KR89I4H1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-OCTADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

59.5 °C, Heat of fusion at melting point = 7.4057X10+7 J/kmol (for the gamma phase, no selection of the alpha phase, crystal I can be made)., 59.8 °C | |

| Record name | 1-OCTADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTADECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1610 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。